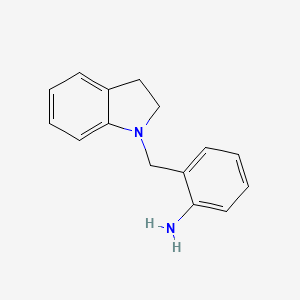

2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline

Description

The indoline (B122111), or 2,3-dihydroindole, nucleus is a prominent feature in a multitude of natural products and synthetic compounds that exhibit significant biological activity. mdpi.comjneonatalsurg.com Its fusion of a benzene (B151609) ring with a five-membered nitrogen-containing ring creates a bicyclic structure that is both aromatic and weakly basic. jneonatalsurg.com The aniline (B41778) moiety, an aminobenzene, is also a cornerstone in medicinal chemistry, known for its versatile role in drug design and its ability to interact with various biological targets. genprice.com The amalgamation of these two pharmacophores in 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline results in a molecule with a distinct three-dimensional geometry and electronic properties, making it an intriguing subject for chemical and biological investigation. Although this specific compound is commercially available for research applications, published studies focusing exclusively on its synthesis and biological profile are limited. nih.gov Therefore, its scientific narrative is largely built upon the foundation of research into closely related indoline-aniline structures.

The exploration of hybrid molecules, which combine two or more distinct pharmacophores, is a well-established strategy in drug discovery aimed at creating compounds with enhanced potency, selectivity, or novel mechanisms of action. The indole (B1671886) ring, from which indoline is derived, has been a subject of intense study for over a century, following its initial synthesis by Adolf von Baeyer in 1866. researchgate.netnih.gov The subsequent investigation into its reduced form, indoline, revealed a scaffold present in numerous natural alkaloids and biologically active compounds. nih.gov

Historically, research into indoline-aniline hybrids has been driven by the desire to modulate the pharmacological activities of known indole and aniline-based drugs. The synthesis of such hybrids allows for the exploration of a vast chemical space, leading to the discovery of compounds with a wide array of therapeutic applications. Early research often focused on the synthesis of substituted indolines and anilines as separate entities, with more recent efforts directed towards their conjugation to explore synergistic effects and new biological targets.

The this compound scaffold is significant for research methodologies primarily as a template for combinatorial chemistry and structure-activity relationship (SAR) studies. The distinct indoline and aniline moieties, connected by a methylene (B1212753) linker, offer multiple points for chemical modification. Researchers can systematically alter substituents on the aromatic rings of both the indoline and aniline parts, as well as modify the linker, to fine-tune the compound's physicochemical properties and biological activity.

This scaffold serves as a valuable tool for developing new synthetic protocols. The synthesis of N-arylmethylindolines, for instance, can be achieved through various methods, providing a platform for chemists to test and refine new reaction conditions and catalytic systems. google.com Furthermore, the structural rigidity of the indoline ring system combined with the flexibility of the aniline-linker portion makes it an interesting candidate for computational modeling and drug design studies, aiding in the prediction of binding affinities to biological targets.

Academic research on chemical entities similar to this compound has explored a diverse range of potential therapeutic applications. The indoline core is a key component in compounds designed as anticancer, antibacterial, and anti-inflammatory agents. mdpi.comacs.org The versatility of the indoline structure allows it to serve as a foundational backbone for drugs targeting a variety of diseases. mdpi.comacs.org

One major research trajectory has been the development of indoline derivatives as selective α1A-adrenoceptor antagonists for the treatment of benign prostatic hyperplasia. growingscience.com Another significant area of investigation is in oncology, where indolinone derivatives, a related class of compounds, have been explored as anticancer agents. caribjscitech.com Additionally, the synthesis and biological evaluation of indoline derivatives have revealed compounds with potent antioxidant and anti-inflammatory properties. The ability to introduce various functional groups onto the indoline ring system has been a key factor in the success of these research endeavors. The exploration of indole-containing metal complexes for medicinal applications also represents a growing field of interest. researchgate.net

The following table summarizes the biological activities of some representative indoline derivatives, highlighting the therapeutic potential of this class of compounds.

| Compound Class | Biological Activity | Therapeutic Potential |

| Indoline Derivatives | Selective α1A-adrenoceptor antagonists | Benign Prostatic Hyperplasia |

| Indolinone Derivatives | Anticancer agents | Oncology |

| Substituted Indolines | Antioxidant and Anti-inflammatory | Inflammatory Diseases |

| Indole-Containing Metal Complexes | Various Medicinal Applications | Drug Discovery |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(2,3-dihydroindol-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2/c16-14-7-3-1-6-13(14)11-17-10-9-12-5-2-4-8-15(12)17/h1-8H,9-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEWQIFHKJLVCAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)CC3=CC=CC=C3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Nomenclature, Advanced Structural Elucidation, and Stereochemical Considerations for 2 2,3 Dihydro 1h Indol 1 Ylmethyl Aniline

Systematic IUPAC Naming Conventions Applied to the Compound Structure

The formal name of the compound, 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline, is derived following the systematic rules of nomenclature established by the International Union of Pure and Applied Chemistry (IUPAC). The structure consists of three primary components: an aniline (B41778) ring, an indoline (B122111) (2,3-dihydro-1H-indole) ring system, and a methylene (B1212753) (-CH2-) linker.

According to IUPAC conventions, aniline is treated as the parent structure. The substituent attached to the aniline ring at position 2 is a complex group. This group is named based on the indoline moiety, which is attached via a methyl group to the nitrogen atom (position 1) of the aniline. Therefore, the substituent is named "(2,3-dihydro-1H-indol-1-yl)methyl". Combining these parts leads to the systematic name 2-((2,3-dihydro-1H-indol-1-yl)methyl)aniline . An alternative, yet acceptable, name is 2-(indolin-1-ylmethyl)aniline. The CAS Registry Number for this compound is 1016760-89-6. bldpharm.combldpharm.com

Advanced Spectroscopic Methodologies for Structural Assignment and Purity Assessment

The definitive identification and purity assessment of this compound relies on a combination of advanced spectroscopic techniques. Each method provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. researchgate.net For this compound, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved through one-dimensional and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule. The aromatic region (approx. 6.5-7.5 ppm) would contain complex multiplets corresponding to the eight protons on the aniline and indoline benzene (B151609) rings. researchgate.netchemicalbook.com The two protons of the primary amine (-NH2) on the aniline ring would likely appear as a broad singlet. The methylene bridge protons (-CH2-) connecting the two nitrogen atoms would likely appear as a singlet in the range of 4.0-4.5 ppm. The aliphatic protons of the indoline ring would present as two triplets, corresponding to the two -CH2- groups at positions 2 and 3. nist.gov

¹³C NMR: The carbon NMR spectrum would complement the proton data, showing signals for all 15 carbon atoms in the molecule. The spectrum would be characterized by multiple signals in the aromatic region (approx. 110-150 ppm) for the 12 aromatic carbons. The methylene bridge carbon would appear around 50-60 ppm, while the two aliphatic carbons of the indoline ring would be found further upfield (approx. 25-55 ppm).

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity |

| Aniline Aromatic CH | 6.6 - 7.2 | 115 - 130 | Multiplet |

| Indoline Aromatic CH | 6.7 - 7.3 | 110 - 128 | Multiplet |

| Methylene Bridge CH₂ | ~4.3 | ~55 | Singlet |

| Indoline CH₂ (Position 2) | ~3.6 | ~53 | Triplet |

| Indoline CH₂ (Position 3) | ~3.1 | ~28 | Triplet |

| Aniline NH₂ | Variable (broad) | N/A | Singlet |

| Aniline C-N | N/A | ~146 | N/A |

| Aniline C-C | N/A | ~118 | N/A |

| Indoline Aromatic C | N/A | 130 - 152 | N/A |

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous determination of its elemental formula. longdom.orgnih.gov For this compound, with a molecular formula of C₁₅H₁₆N₂, the calculated monoisotopic mass is 224.13135 Da.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would be expected to detect the protonated molecule [M+H]⁺ at m/z 225.13863. uni.lu The high mass accuracy of HRMS (typically <5 ppm error) allows this measured value to be confidently matched to the theoretical exact mass, confirming the elemental composition. longdom.org Fragmentation analysis (MS/MS) could further corroborate the structure by showing characteristic losses, such as the cleavage of the bond between the methylene bridge and the indoline nitrogen, leading to fragments corresponding to the indolinyl and aminobenzyl moieties.

Interactive Table 2: Predicted HRMS Adducts for this compound (C₁₅H₁₆N₂) uni.lu

| Adduct | Formula | Calculated m/z |

| [M+H]⁺ | C₁₅H₁₇N₂⁺ | 225.13863 |

| [M+Na]⁺ | C₁₅H₁₆N₂Na⁺ | 247.12057 |

| [M+K]⁺ | C₁₅H₁₆N₂K⁺ | 263.09451 |

| [M+NH₄]⁺ | C₁₅H₂₀N₃⁺ | 242.16517 |

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. ias.ac.inresearchgate.net

The IR spectrum of this compound would display several key absorption bands. The N-H stretching vibrations of the primary amine group on the aniline ring are expected to appear as two distinct bands in the region of 3300-3500 cm⁻¹. nist.gov Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the aliphatic C-H stretches from the methylene bridge and indoline ring would appear just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic rings would produce characteristic peaks in the 1450-1600 cm⁻¹ region. C-N stretching vibrations would also be present in the fingerprint region (1250-1350 cm⁻¹).

Interactive Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| N-H Stretch | Primary Amine (Aniline) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | Benzene Rings | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | CH₂ Groups | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | Benzene Rings | 1450 - 1600 | Medium-Strong |

| C-N Stretch | Aryl-N, Alkyl-N | 1250 - 1350 | Medium-Strong |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com Although no published crystal structure for this compound is currently available, this technique would provide unequivocal proof of its connectivity and conformation.

If a suitable single crystal were obtained, the analysis would yield precise bond lengths, bond angles, and torsion angles. researchgate.net It would reveal the relative orientation of the aniline and indoline ring systems. Furthermore, crystallographic data would detail the intermolecular interactions that govern the crystal packing, such as potential hydrogen bonds involving the aniline N-H donor group and the indoline nitrogen atom as a potential acceptor, as well as π-π stacking interactions between the aromatic rings. nih.gov

Analysis of Potential Stereoisomerism and Enantiomeric Purity Assessment Techniques (if applicable)

Stereoisomerism refers to compounds with the same molecular formula and connectivity but different spatial arrangements of atoms. An analysis of the structure of this compound reveals no stereocenters. A stereocenter, or chiral center, is typically a carbon atom bonded to four different substituent groups.

In this molecule, all sp³ hybridized carbon atoms (the two methylene groups of the indoline ring and the bridging methylene group) have at least two identical hydrogen substituents. The nitrogen atoms are also not chiral centers in this context. Consequently, the molecule is achiral and does not possess enantiomers or diastereomers. As the compound is not chiral, it will not rotate plane-polarized light, and techniques for assessing enantiomeric purity, such as chiral chromatography or polarimetry, are not applicable.

Synthetic Methodologies and Chemical Derivatization Strategies for 2 2,3 Dihydro 1h Indol 1 Ylmethyl Aniline

Retrosynthetic Analysis Approaches for the 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline Core

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For this compound, two primary disconnection points are considered at the C-N bonds.

Disconnection I (C-N bond between indoline (B122111) and the methylene (B1212753) bridge):

This is the most intuitive disconnection, breaking the bond formed between the indoline nitrogen and the benzylic carbon. This leads to indoline and a 2-aminobenzyl electrophile (or its synthetic equivalent). A plausible synthetic equivalent for the latter is 2-nitrobenzyl bromide, where the nitro group can be subsequently reduced to the desired amine. This approach is advantageous as both indoline and various ortho-substituted benzyl halides are common starting materials.

Disconnection II (C-N bond of the aniline):

While less common for this specific linkage, one could conceptually disconnect the bond between the benzyl group and the aniline (B41778) nitrogen. This would lead to a 1-(bromomethyl)indoline and aniline. However, the synthesis of 1-(bromomethyl)indoline is less straightforward than the precursors from Disconnection I.

Disconnection III (Formation of the indoline ring):

A more complex approach involves the construction of the indoline ring as a later step in the synthesis. This could start from a suitably substituted aniline derivative that already contains the 2-aminobenzyl moiety. Intramolecular cyclization, often catalyzed by transition metals, can then be employed to form the dihydroindole ring system. mdpi.com

Based on the availability of starting materials and the reliability of the required chemical transformations, the strategy arising from Disconnection I is generally the most practical and is further elaborated in the direct synthesis pathways.

Direct Synthesis Pathways to this compound

Direct synthesis of the target compound can be achieved through both multi-step sequences and more convergent one-pot methodologies.

A common and reliable method involves a two-step sequence starting from indoline and a suitable ortho-substituted benzyl halide.

Step 1: N-Alkylation of Indoline

The first step is the N-alkylation of indoline with a 2-nitrobenzyl halide, typically 2-nitrobenzyl bromide, in the presence of a base. The base is crucial for deprotonating the indoline nitrogen, thereby increasing its nucleophilicity.

Reaction: Indoline reacts with 2-nitrobenzyl bromide.

Reagents and Conditions: A variety of bases and solvents can be employed. Common choices include potassium carbonate (K₂CO₃) or triethylamine (Et₃N) as the base, and acetonitrile (CH₃CN) or dimethylformamide (DMF) as the solvent. The reaction is typically carried out at room temperature or with gentle heating.

Product: 1-(2-nitrobenzyl)-2,3-dihydro-1H-indole.

Step 2: Reduction of the Nitro Group

The second step involves the reduction of the nitro group on the benzene (B151609) ring to an aniline. This is a standard transformation with several reliable methods available.

Reaction: The nitro group of 1-(2-nitrobenzyl)-2,3-dihydro-1H-indole is reduced to an amino group.

Reagents and Conditions:

Catalytic Hydrogenation: This is a clean and efficient method using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂). The reaction is typically performed in a solvent like ethanol (EtOH) or ethyl acetate (EtOAc).

Metal-Acid Reduction: A classic method involves the use of a metal, such as tin (Sn) or iron (Fe), in the presence of a strong acid like hydrochloric acid (HCl). caribjscitech.com

Other Reducing Agents: Other reagents like sodium dithionite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be effective.

Product: this compound.

The following table summarizes a typical multi-step synthesis:

| Step | Starting Materials | Reagents and Conditions | Product |

| 1 | Indoline, 2-Nitrobenzyl bromide | K₂CO₃, CH₃CN, 80°C | 1-(2-nitrobenzyl)indoline |

| 2 | 1-(2-nitrobenzyl)indoline | H₂, Pd/C, EtOH, rt | This compound |

One-pot syntheses offer advantages in terms of efficiency, reduced waste, and shorter reaction times by combining multiple steps into a single reaction vessel without isolating intermediates. rsc.org A potential one-pot approach for the target molecule could involve a reductive amination reaction between indoline and 2-aminobenzaldehyde.

In this scenario, indoline and 2-aminobenzaldehyde would first react to form an intermediate iminium ion. This intermediate is then reduced in situ to yield the final product.

Reaction: Reductive amination of indoline with 2-aminobenzaldehyde.

Reagents and Conditions: A mild reducing agent is required that selectively reduces the iminium ion in the presence of the aldehyde. Common reagents for this transformation include sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). The reaction is typically carried out in a solvent like dichloromethane (CH₂Cl₂) or 1,2-dichloroethane (DCE) at room temperature.

Advantages: This method is more atom-economical and avoids the use of a protecting group strategy for the aniline nitrogen.

Challenges: The stability and commercial availability of 2-aminobenzaldehyde can be a limiting factor.

A hypothetical one-pot synthesis is outlined below:

| Reaction Type | Starting Materials | Reagents and Conditions | Product |

| Reductive Amination | Indoline, 2-Aminobenzaldehyde | NaBH(OAc)₃, CH₂Cl₂, rt | This compound |

Catalytic Transformations in the Synthesis of the Compound and its Analogues

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective methods for bond formation. Both transition-metal catalysis and organocatalysis are highly relevant to the synthesis of this compound and its derivatives.

Transition-metal catalysis is particularly useful for the formation of C-N bonds and for the construction of heterocyclic rings like indoline.

Buchwald-Hartwig Amination:

This palladium-catalyzed cross-coupling reaction is a powerful tool for forming C-N bonds. It could be hypothetically employed to couple indoline with a 2-halo-benzylamine derivative (where the amine is protected) or an aniline with a 1-(halomethyl)indoline. While not the most direct route for the parent compound, it is highly valuable for synthesizing analogues with diverse substitution patterns on either the aniline or indoline rings.

Catalyst System: A palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand (e.g., BINAP, Xantphos) are typically used, along with a base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

Indoline Synthesis via Intramolecular C-H Amination:

For the synthesis of substituted indoline precursors, transition-metal-catalyzed intramolecular C-H amination is a modern and efficient strategy. tandfonline.com For instance, a suitably substituted 2-ethylaniline derivative can undergo intramolecular cyclization to form the indoline ring, often catalyzed by palladium or rhodium complexes. This approach is particularly useful for creating a library of substituted indoline moieties that can then be coupled to the aniline portion.

The following table presents examples of transition metal-catalyzed reactions relevant to the synthesis of the core structures:

| Reaction Name | Metal Catalyst | Typical Substrates | Bond Formed |

| Buchwald-Hartwig Amination | Palladium | Aryl halide, Amine | Aryl C-N |

| Intramolecular C-H Amination | Palladium, Rhodium | N-substituted 2-alkenylaniline | C-N in indoline ring |

| Larock Indole (B1671886) Synthesis | Palladium | 2-Haloaniline, Alkyne | Indole ring system |

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative to metal-based catalysis, particularly for asymmetric synthesis. acs.orgacs.org For the synthesis of analogues of this compound, organocatalysis could be employed in several ways.

Asymmetric Friedel-Crafts Alkylation:

Chiral phosphoric acids have been shown to catalyze the enantioselective Friedel-Crafts alkylation of anilines. acs.org This could be a potential route to introduce chirality into analogues of the target molecule, for example, by reacting a substituted aniline with an electrophile that will form the methylene bridge.

Functionalization of the Aniline Ring:

Organocatalysts can be used to direct the regioselective functionalization of the aniline ring. For example, secondary amines have been used as organocatalysts for the ortho-chlorination of anilines. rsc.org This allows for the synthesis of specifically substituted aniline precursors.

[3+2] Annulation Reactions:

Chiral phosphoric acids can also catalyze asymmetric [3+2] cascade cyclizations of aniline derivatives to form chiral tetrahydroindoles, which are structurally related to the indoline core. acs.orgnih.gov This methodology highlights the potential of organocatalysis in constructing the heterocyclic part of the molecule with high stereocontrol.

Development of Green Chemistry Principles in Synthetic Route Design

The synthesis of N-substituted indolines, including the target compound, traditionally involves methods that may utilize hazardous solvents, stoichiometric reagents, or energy-intensive conditions. The application of green chemistry principles aims to mitigate these drawbacks by focusing on atom economy, waste reduction, use of renewable feedstocks, and energy efficiency.

A primary route to synthesize the this compound scaffold is the N-alkylation of indoline with a suitable 2-aminobenzyl derivative (e.g., 2-aminobenzyl halide) or via reductive amination using 2-aminobenzaldehyde. Green approaches can be integrated into these steps in several ways:

Catalyst Selection: Transitioning from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry. Iron-catalyzed N-alkylation of indolines using alcohols represents a move towards using less toxic and more abundant metals. nih.gov For instance, tricarbonyl(cyclopentadienone) iron complexes have been successfully used for the N-alkylation of indolines with benzyl alcohol derivatives. nih.gov Catalyst- and additive-free methods, such as the synthesis of 2-benzyl N-substituted anilines from (E)-2-arylidene-3-cyclohexenones and primary amines, demonstrate the potential for even greener transformations by eliminating the need for any catalyst. beilstein-journals.orgnih.gov

Solvent Choice: The replacement of volatile organic compounds (VOCs) with greener alternatives is critical. Water is an ideal green solvent, and reactions such as the palladium-catalyzed cyclization for indole synthesis have been successfully performed in aqueous micellar media using surfactants like TPGS-750-M. nih.gov Solvent-free reactions, often facilitated by microwave irradiation, represent another significant advancement. The Bischler indole synthesis, for example, can be performed in a solid-state reaction between anilines and phenacyl bromides under microwave irradiation, completely avoiding organic solvents. organic-chemistry.org

Energy Efficiency: Microwave-assisted synthesis has emerged as a key technology for reducing reaction times and energy consumption. This technique has been applied to various steps in the synthesis of indole and indoline derivatives, including heterocyclization and cycloaddition reactions, often leading to higher yields and cleaner product profiles in a fraction of the time required for conventional heating. nih.govorganic-chemistry.orgmdpi.comresearchgate.net

The table below summarizes some green synthetic approaches relevant to the formation of the N-arylmethyl indoline core structure.

| Reaction Type | Catalyst/Conditions | Solvent | Key Green Advantage | Reference |

| N-Alkylation of Indoline | Tricarbonyl(cyclopentadienone) iron complex | 2,2,2-Trifluoroethanol | Use of earth-abundant metal catalyst | nih.gov |

| Bischler Indole Synthesis | Microwave irradiation (540 W) | Solvent-free | Energy efficiency, no solvent waste | organic-chemistry.org |

| Imine Condensation–Isoaromatization | Catalyst- and additive-free, 60 °C | Toluene | High atom economy, no catalyst needed | beilstein-journals.orgnih.gov |

| Pd-Catalyzed Cyclization | Pd(OAc)₂ | Aqueous (TPGS-750-M) | Use of water as a green solvent | nih.gov |

Stereoselective Synthesis of Enantiopure this compound and its Derivatives

While the parent compound this compound is achiral, its derivatives can possess stereogenic centers, typically on the indoline ring at the C2 or C3 positions. The synthesis of enantiopure forms of these derivatives is of significant interest. Methodologies for achieving this primarily involve the asymmetric synthesis of a chiral indoline precursor, which is subsequently N-alkylated.

The most direct and efficient method for generating chiral indolines is the asymmetric hydrogenation of corresponding indole precursors. This has been achieved with high enantioselectivity using various transition metal catalysts.

Rhodium-Catalyzed Hydrogenation: Rhodium complexes with chiral bisphosphine ligands, such as PhTRAP, have been successfully used for the highly enantioselective hydrogenation of N-protected indoles. researchgate.netjst.go.jp For example, 2-substituted N-acetylindoles can be converted to chiral indolines with up to 95% enantiomeric excess (ee), while 3-substituted N-tosylindoles can yield products with up to 98% ee. researchgate.net

Palladium-Catalyzed Hydrogenation: Palladium catalysts are also effective. A one-pot process involving intramolecular condensation, deprotection, and subsequent palladium-catalyzed asymmetric hydrogenation has been developed to produce optically active indolines with up to 96% ee. rsc.org More recently, a Pd-catalyzed dynamic kinetic resolution process has been applied to the asymmetric hydrogenation of racemic α-substituted indole-2-acetates, affording chiral indolines with vicinal stereocenters in excellent yields and selectivities. nih.gov

Manganese-Catalyzed Hydrogenation: In the pursuit of more sustainable methods, catalysts based on earth-abundant metals have been explored. Chiral manganese complexes have been reported for the asymmetric hydrogenation of 3H-indoles, providing the corresponding chiral indolines with excellent yields and enantioselectivities. researchgate.net

Organocatalysis offers a metal-free alternative for stereoselective synthesis. Chiral phosphoric acids, for instance, have been used to catalyze the asymmetric transfer hydrogenation of 3H-indoles, yielding optically active indolines. acs.orgbohrium.com Similarly, chiral bifunctional organocatalysts can mediate the enantioselective synthesis of 3-substituted isoindolinones, a related class of compounds, demonstrating the power of this approach. nih.gov

The table below highlights key findings in the asymmetric synthesis of chiral indolines.

| Indole Precursor Type | Catalytic System | Key Result (ee) | Reference |

| 2-Substituted N-Acetylindoles | [Rh(nbd)₂]SbF₆ / PhTRAP | Up to 95% | researchgate.net |

| 3-Substituted N-Tosylindoles | [Rh(nbd)₂]SbF₆ / PhTRAP | Up to 98% | researchgate.net |

| Various Substituted Indoles | Pd-catalyst / Chiral ligand | Up to 96% | rsc.org |

| 3H-Indoles | Chiral Mn-complex | Excellent | researchgate.net |

| 2-Aryl 3,3-Disubstituted 3H-Indoles | Chiral Phosphoric Acid / Borane | 45–92% | acs.orgbohrium.com |

Systematic Chemical Modification and Derivatization of the this compound Scaffold

The modular nature of the this compound scaffold allows for systematic chemical modification at three distinct locations: the aniline moiety, the indoline ring system, and the methylene bridge.

The aniline ring is highly activated towards electrophilic aromatic substitution (EAS), with the amino group acting as a strong ortho-, para-director. chemistrysteps.com However, this high reactivity can also be a challenge, leading to over-reaction or undesired side reactions. libretexts.org

Halogenation: Aniline reacts readily with bromine water at room temperature to produce a 2,4,6-tribromoaniline precipitate. To achieve mono-substitution, the high reactivity of the amino group must be attenuated. This is commonly done by acetylation, converting the amino group to an acetamido group (-NHCOCH₃). The resulting acetanilide is less activating, allowing for controlled mono-halogenation, typically at the para position. libretexts.org

Nitration: Direct nitration of aniline with a mixture of nitric and sulfuric acid is problematic, as the strongly acidic conditions protonate the amino group to form the anilinium ion (-NH₃⁺), which is a meta-director and deactivating. This leads to mixtures of meta and para isomers, along with significant oxidative decomposition. libretexts.org The standard strategy is again to protect the amino group via acetylation. Nitration of acetanilide yields the para-nitro product, which can then be hydrolyzed to give p-nitroaniline. libretexts.org

Sulfonation: Aniline reacts with sulfuric acid to form anilinium hydrogen sulfate. Upon heating, this rearranges to form p-aminobenzenesulfonic acid (sulfanilic acid), which exists predominantly as a zwitterion.

The indoline scaffold contains two regions for modification: the benzene ring (C4-C7) and the saturated heterocyclic ring (C2-C3).

Benzene Ring Functionalization: Similar to the aniline moiety, the benzene portion of the indoline ring can undergo electrophilic aromatic substitution. The nitrogen atom of the indoline ring is an activating, ortho-, para-director. For N-unsubstituted indoline, the para-position (C5) is typically the most reactive. Mono-nitration of indolines can be achieved with high regioselectivity at the C5 position under mild conditions. researchgate.net

C2 and C3 Functionalization: The C2 and C3 positions, being adjacent to the heteroatom, are also sites for modification. C-H functionalization strategies, often requiring a directing group on the indoline nitrogen, have been developed to introduce substituents at the C2 position. chim.it The C3 position of indoles is inherently nucleophilic and a primary site for electrophilic attack; this reactivity can be harnessed before the reduction to the indoline. youtube.com For the indoline ring itself, functionalization often involves building the ring from a pre-functionalized precursor or through reactions like aldol condensation on an indolin-2-one (oxindole) followed by reduction. nih.gov

The methylene bridge (-CH₂-) connecting the indoline and aniline moieties is a potential site for chemical alteration, primarily through oxidation reactions.

Oxidation to Carbonyl: The benzylic methylene group can be oxidized to a carbonyl group (ketone). The oxidation of the benzyl group in certain N-benzylamine derivatives to a benzoyl group has been reported, providing a method to convert the methylene linker into a ketone linker. rsc.org This transformation introduces a rigidifying element and changes the electronic properties of the linker.

Oxidation to Imine: Metal-free oxidative coupling of benzylamines can yield the corresponding imines. Organocatalysts, such as salicylic acid derivatives, have been shown to promote the aerobic oxidation of benzylamines to N-benzylidenebenzylamines. nih.gov This reaction transforms the -CH₂-NH- linkage into a -CH=N- double bond, altering the geometry and reactivity of the molecular core.

Novel analogues and homologues of the parent scaffold can be synthesized by varying the core components or the linker.

Analogues: Analogues can be created by introducing different substituents on either the indoline or aniline rings using the methods described in sections 3.6.1 and 3.6.2. Furthermore, the core heterocycles themselves can be replaced. For example, using a 7-azaindoline would create an analogue with a pyridine ring fused to the pyrrolidine core. The synthesis of 3-(benzylidene)indolin-2-one derivatives, where the indoline nitrogen is alkylated with various substituted benzyl groups, demonstrates the generation of a library of related analogues. nih.gov Patent literature frequently describes indoline derivatives with diverse substitution patterns for various therapeutic applications, providing a rich source of potential analogue structures. nih.govgoogle.com

Theoretical and Computational Chemistry Investigations of 2 2,3 Dihydro 1h Indol 1 Ylmethyl Aniline

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties and reactivity of a molecule. For 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline, these methods provide insights into its stability, electron distribution, and sites susceptible to chemical reactions.

Density Functional Theory (DFT) is a robust computational method for investigating the electronic structure of molecules. By employing functionals such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), the ground state geometry of this compound can be optimized to its lowest energy conformation. These calculations yield important electronic parameters.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO (ΔE) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aniline (B41778) ring, particularly on the nitrogen atom and the aromatic system. The LUMO, conversely, is likely distributed over the entire molecule, including the indoline (B122111) and aniline moieties. The energy of these orbitals and their gap can be influenced by the solvent environment, which can be modeled using methods like the Polarizable Continuum Model (PCM).

| Parameter | Value (Gas Phase) | Value (Water) |

|---|---|---|

| HOMO Energy (eV) | -5.28 | -5.15 |

| LUMO Energy (eV) | -0.45 | -0.58 |

| HOMO-LUMO Gap (eV) | 4.83 | 4.57 |

This interactive table presents hypothetical DFT-calculated electronic properties of this compound for illustrative purposes.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential.

For this compound, the MEP surface would likely show a region of negative potential (typically colored red) around the nitrogen atom of the aniline's amino group, indicating its nucleophilic character and propensity to interact with electrophiles. The hydrogen atoms of the amino group would exhibit positive potential (blue), highlighting their electrophilic nature. The aromatic rings will show regions of negative potential above and below the plane of the rings, characteristic of π-systems.

Mulliken population analysis or other charge partitioning schemes can provide quantitative measures of the partial atomic charges, further detailing the charge distribution across the molecule. This analysis would likely confirm the high negative charge on the aniline nitrogen and the carbons of the aromatic rings, with positive charges on the hydrogen atoms.

| Atomic Site | Mulliken Charge (e) | Electrostatic Potential (kcal/mol) |

|---|---|---|

| Aniline Nitrogen | -0.85 | -35.2 |

| Indoline Nitrogen | -0.62 | -28.7 |

| Amino Group Hydrogens | +0.42 | +45.8 |

This interactive table provides illustrative values for Mulliken charges and electrostatic potential at key atomic sites of this compound.

Conformational Analysis and Energy Landscapes using Computational Methods

The flexibility of the methylene (B1212753) bridge connecting the indoline and aniline moieties in this compound allows for multiple conformations. Understanding the preferred spatial arrangement of these fragments is crucial as it can influence the molecule's properties and interactions.

A potential energy surface (PES) scan can be performed by systematically rotating the key dihedral angles, such as the C-C-N-C angle of the methylene bridge. For each incremental rotation, the geometry is optimized, and the corresponding energy is calculated. Plotting the energy as a function of the dihedral angle reveals the low-energy conformations (local minima) and the energy barriers between them (transition states).

These calculations are expected to show that staggered conformations are energetically favored over eclipsed conformations due to reduced steric hindrance. The global minimum energy conformation will represent the most stable and, therefore, the most probable structure of the molecule under thermal equilibrium.

Molecular Dynamics (MD) Simulations for Dynamics and Flexibility Studies

While quantum chemical calculations provide information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and flexibility of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the study of time-dependent properties.

For this compound, an MD simulation in a solvent box (e.g., water) would reveal how the molecule's conformation fluctuates in a more realistic environment. Analysis of the simulation trajectory can provide information on:

Root Mean Square Deviation (RMSD): To assess the stability of the molecular structure over time.

Root Mean Square Fluctuation (RMSF): To identify the most flexible regions of the molecule. The methylene linker and the aniline ring are expected to show higher RMSF values compared to the more rigid indoline core.

Radial Distribution Functions (RDFs): To understand the solvation structure and the interactions between the molecule and solvent molecules.

MD simulations can also be used to calculate the free energy landscape of conformational changes, providing a more accurate picture of the relative populations of different conformers at a given temperature.

Computational Prediction of Synthesis Reaction Mechanisms and Transition States

Computational chemistry can be a powerful tool to elucidate the mechanisms of chemical reactions, including the synthesis of this compound. A likely synthetic route involves the N-alkylation of indoline with 2-(chloromethyl)aniline or a related electrophile.

DFT calculations can be used to model the reaction pathway. This involves identifying the structures of the reactants, products, any intermediates, and the transition states connecting them. The transition state is a first-order saddle point on the potential energy surface, and its structure provides crucial information about the geometry of the activated complex.

Theoretical Frameworks for Structure-Activity Relationship (SAR) Studies (excluding specific activities/outcomes)

Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a molecule with its biological or chemical activity. researchgate.netwikipedia.org Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, provide a theoretical framework for these studies. nih.govtechnologynetworks.com

The fundamental principle of QSAR is that the activity of a compound is a function of its physicochemical properties and structural features. nih.govprotoqsar.com To develop a QSAR model, a set of molecules with known activities is required. For each molecule, a series of numerical descriptors are calculated that encode its structural and chemical information. These descriptors can be categorized as:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, etc.

3D Descriptors: Molecular shape, surface area, volume, etc.

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, atomic charges, etc.

Once the descriptors are calculated, statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) and Neural Networks are used to build a mathematical model that correlates the descriptors with the observed activity. protoqsar.comresearchgate.net

This model can then be used to predict the activity of new, untested compounds based solely on their calculated descriptors. While specific activities of this compound are not discussed here, the QSAR framework provides a powerful computational approach to guide the design of new derivatives with potentially enhanced properties. creative-biolabs.comoncodesign-services.com

Quantitative Structure-Activity Relationships (QSAR) Model Development Methodologies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. The development of a robust QSAR model for this compound and its analogs would involve several key steps.

Dataset Selection and Preparation: The initial and most critical step is the compilation of a dataset of structurally related compounds with experimentally determined biological activities. For a QSAR study on this compound, this dataset would ideally consist of a series of N-arylmethyl-indoline derivatives with varying substituents on both the indoline and aniline rings. The biological activity data, such as IC50 or EC50 values, would be converted to a logarithmic scale (e.g., pIC50) to ensure a more normal distribution for statistical analysis.

Molecular Descriptor Calculation: A wide array of molecular descriptors, which are numerical representations of the chemical and physical characteristics of the molecules, would then be calculated. These descriptors can be categorized as follows:

1D Descriptors: Molecular weight, atom counts, etc.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, HOMO/LUMO energies).

For indole (B1671886) derivatives, studies have shown the importance of descriptors such as electronic energy, dipole moment, and topological indices in correlating with antibacterial or anticancer activities nih.gov.

Model Development and Validation: With the calculated descriptors, statistical methods are employed to build the QSAR model. Common techniques include Multiple Linear Regression (MLR) and more advanced machine learning algorithms like Artificial Neural Networks (ANN). The goal is to select a subset of descriptors that best correlates with the biological activity.

A hypothetical QSAR model for a series of indole derivatives might look like the following equation derived from an MLR analysis:

pIC50 = β0 + β1(LogP) + β2(Dipole) + β3(TPSA) + ...

where β values are the regression coefficients for each descriptor.

The predictive power of the developed QSAR model must be rigorously validated. This is typically achieved through internal validation techniques like leave-one-out cross-validation (q²) and external validation using a separate test set of compounds (R²pred). A statistically significant and predictive QSAR model can then be used to estimate the biological activity of new, untested analogs of this compound.

Table 1: Hypothetical Molecular Descriptors for a QSAR Analysis of this compound Analogs

| Compound ID | LogP | Dipole Moment (Debye) | Topological Polar Surface Area (Ų) | Predicted pIC50 |

|---|---|---|---|---|

| Analog 1 | 3.2 | 2.5 | 45.3 | 6.8 |

| Analog 2 | 3.5 | 2.8 | 48.1 | 7.1 |

| Analog 3 | 2.9 | 2.1 | 42.5 | 6.5 |

| Analog 4 | 4.1 | 3.2 | 52.7 | 7.5 |

Pharmacophore Modeling for Identifying Key Structural Features

Pharmacophore modeling is a powerful tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For this compound, a pharmacophore model would elucidate the key structural motifs responsible for its putative interaction with a biological target.

Pharmacophore Feature Identification: The development of a pharmacophore model can be approached from two main perspectives: ligand-based and structure-based. In the absence of a known receptor structure, a ligand-based approach would be employed. This involves analyzing a set of known active molecules that are structurally similar to this compound to identify common chemical features. These features typically include:

Hydrogen Bond Acceptors (HBA): The nitrogen atom of the aniline group.

Hydrogen Bond Donors (HBD): The amine protons of the aniline group.

Aromatic Rings (AR): The benzene (B151609) ring of the aniline and the fused benzene ring of the indoline moiety.

Hydrophobic Features (HY): The dihydroindole ring system.

Model Generation and Validation: Specialized software is used to generate and score various pharmacophore hypotheses based on the alignment of the active compounds. A good pharmacophore model should be able to distinguish between active and inactive molecules. Validation of the pharmacophore model is crucial and is often performed by screening a database of known active and inactive compounds to assess its sensitivity and specificity.

A plausible pharmacophore model for this compound could consist of one aromatic feature from the aniline ring, one hydrogen bond acceptor from the aniline nitrogen, and a hydrophobic feature corresponding to the dihydroindole core. The spatial arrangement and distances between these features would be critical for biological activity.

Table 2: Potential Pharmacophoric Features of this compound

| Feature Type | Location on Molecule | Potential Role in Binding |

|---|---|---|

| Aromatic Ring | Aniline benzene ring | π-π stacking interactions with aromatic residues in the receptor binding site. |

| Hydrogen Bond Acceptor | Aniline nitrogen atom | Formation of a hydrogen bond with a donor group in the receptor. |

| Hydrogen Bond Donor | Aniline amine group | Formation of hydrogen bonds with acceptor groups in the receptor. |

| Hydrophobic Group | Dihydroindole ring | Hydrophobic interactions with nonpolar pockets of the receptor. |

Molecular Docking Simulations for Ligand-Receptor Interaction Hypotheses (focus on interaction types)

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For this compound, molecular docking can provide valuable insights into its potential binding mode and the key interactions that stabilize the ligand-receptor complex.

Preparation of Ligand and Receptor: The first step in a molecular docking simulation is the preparation of the 3D structures of both the ligand (this compound) and the target receptor. The ligand's structure would be energy-minimized to obtain a low-energy conformation. The receptor structure, often obtained from the Protein Data Bank (PDB), would be prepared by adding hydrogen atoms, assigning partial charges, and defining the binding site.

Docking Simulation and Scoring: Docking algorithms then explore various possible conformations and orientations of the ligand within the receptor's binding site. Each generated pose is evaluated using a scoring function that estimates the binding free energy. The pose with the most favorable score is considered the most likely binding mode.

Analysis of Ligand-Receptor Interactions: The primary output of a docking study is the visualization and analysis of the interactions between the ligand and the amino acid residues of the receptor's binding site. For a molecule like this compound, the following types of interactions would be anticipated:

Hydrogen Bonding: The aniline nitrogen and its attached hydrogens can act as hydrogen bond acceptors and donors, respectively, forming interactions with polar residues in the binding pocket.

Hydrophobic Interactions: The dihydroindole ring and the aniline's benzene ring can engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

π-π Stacking: The aromatic rings of both the indoline and aniline moieties can participate in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan within the binding site.

Cation-π Interactions: If the aniline nitrogen becomes protonated, it could form a cation-π interaction with an aromatic residue.

The specific nature and geometry of these interactions would provide a hypothesis for the molecular basis of the compound's activity and guide further optimization of its structure to enhance binding affinity and selectivity.

Table 3: Predicted Interaction Types for this compound in a Hypothetical Receptor Binding Site

| Interaction Type | Moiety of Ligand Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond | Aniline NH2 group | Aspartic Acid, Glutamic Acid, Serine |

| Hydrophobic Interaction | Dihydroindole ring | Leucine, Isoleucine, Valine |

| π-π Stacking | Aniline and Indoline aromatic rings | Phenylalanine, Tyrosine, Tryptophan |

| Cation-π Interaction | Protonated Aniline Nitrogen | Tryptophan, Tyrosine |

Mechanistic Biological Investigations and Target Identification Methodologies for 2 2,3 Dihydro 1h Indol 1 Ylmethyl Aniline

Molecular Target Identification and Validation Strategies

Specific molecular targets of 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline have not been identified in published research. The methodologies for such an investigation would typically involve a combination of computational and experimental approaches.

Proteomic Approaches for Target Deconvolution (e.g., affinity chromatography, mass spectrometry-based methods)

While proteomic techniques are powerful tools for identifying the cellular binding partners of small molecules, there are no available studies that have applied these methods to this compound. A hypothetical study could involve synthesizing a derivative of the compound that could be immobilized on a solid support for affinity chromatography. This would allow for the capture of interacting proteins from cell lysates, which could then be identified using mass spectrometry.

Genetic Perturbation Studies for Pathway Analysis and Target Confirmation

Genetic perturbation techniques, such as siRNA or CRISPR-based screening, are crucial for validating potential drug targets and understanding the pathways through which a compound exerts its effects. However, no such studies have been reported for this compound. Such an investigation would be contingent on the initial identification of a biological effect or a candidate target for this compound.

Enzymatic Interaction and Inhibition Mechanism Studies

There is no information available in the scientific literature regarding the interaction of this compound with any specific enzymes.

Kinetic Analysis of Enzyme Modulation by this compound

Enzyme kinetic studies are fundamental to characterizing the nature of a compound's interaction with an enzyme, including its potency and mechanism of inhibition or activation. Without an identified enzyme target, no kinetic data for this compound can be reported.

Structural Basis of Enzyme Binding via Co-crystallization or Molecular Docking

Determining the three-dimensional structure of a compound bound to its enzyme target, either through experimental methods like X-ray co-crystallization or computational approaches such as molecular docking, provides invaluable insights into the binding mode and the key molecular interactions. As no enzyme target has been identified for this compound, no structural studies have been performed.

Receptor Binding and Allosteric Modulation Mechanisms

Similarly, there is a lack of published data on the interaction of this compound with any cellular receptors. Investigations into receptor binding and potential allosteric modulation would be a subsequent step following initial screening for biological activity.

Radioligand Binding Assay Methodologies for Receptor Occupancy and Affinity

Radioligand binding assays are a cornerstone of pharmacology for quantifying the interaction between a ligand (the compound under investigation) and a receptor. These assays use a radioactively labeled ligand (radioligand) known to bind to a specific target receptor. The primary goal is to determine the affinity of the unlabeled test compound, such as this compound, for the receptor by measuring its ability to compete with and displace the radioligand.

The two main types of assays are:

Saturation Assays: These are used to determine the density of receptors in a tissue (Bmax) and the equilibrium dissociation constant (Kd) of the radioligand.

Competition Assays: These are used to determine the affinity of a non-radioactive competing test compound. The compound of interest, this compound, would be incubated at various concentrations with the receptor preparation and a fixed concentration of a suitable radioligand. The concentration of the test compound that displaces 50% of the specific binding of the radioligand is known as the IC50 (inhibitory concentration 50%). This value can be converted to an inhibition constant (Ki), which reflects the true affinity of the compound for the receptor.

A typical experimental setup involves incubating a source of receptors (e.g., cell membranes, tissue homogenates) with the radioligand and varying concentrations of the unlabeled test compound. After reaching equilibrium, the bound and free radioligand are separated, often by rapid filtration through glass fiber filters. nih.gov The radioactivity trapped on the filters is then quantified using a scintillation counter.

While specific binding data for this compound is not present in the reviewed literature, the following table illustrates how results from a competitive binding assay would be presented.

Illustrative Data: Competitive Radioligand Binding Assay This table is an illustrative example of how data would be presented and does not represent actual experimental results for the specified compound.

| Target Receptor | Radioligand | Test Compound | Ki (nM) | Hill Slope (nH) |

|---|---|---|---|---|

| Receptor X | [3H]-Ligand A | This compound | 45.2 | 0.98 |

| Receptor Y | [125I]-Ligand B | This compound | >10,000 | N/A |

Cellular Pathway Modulation and Signal Transduction Investigations

Identifying that a compound binds to a target is the first step; the next is to determine the functional consequence of that binding on cellular signaling.

Investigation of Downstream Signaling Events and Second Messenger Modulation

Once a compound binds to a receptor, it can trigger a cascade of intracellular events known as signal transduction. Investigating these events is crucial to understanding whether the compound acts as an agonist, antagonist, or inverse agonist. Key second messengers often measured include cyclic adenosine (B11128) monophosphate (cAMP), inositol (B14025) phosphates (IP), and intracellular calcium (Ca2+).

For example, if this compound were to bind to a G-protein coupled receptor (GPCR), assays would be conducted to measure changes in cAMP levels. A decrease in cAMP might suggest binding to a Gi-coupled receptor, while an increase would suggest a Gs-coupled receptor. Similarly, activation of a Gq-coupled receptor would be assessed by measuring the accumulation of inositol phosphates or the mobilization of intracellular calcium using fluorescent dyes. Studies on various indole (B1671886) derivatives have shown their potential to modulate signaling pathways, such as the Hedgehog signaling pathway. nih.gov

Transcriptomic and Proteomic Profiling of Cellular Responses to the Compound

To obtain an unbiased, system-wide view of the cellular response to this compound, transcriptomic and proteomic approaches are used.

Transcriptomics: This involves quantifying the expression levels of thousands of genes (the transcriptome) simultaneously, typically using techniques like RNA-sequencing (RNA-Seq). Cells would be treated with the compound, and changes in messenger RNA (mRNA) levels would be compared to untreated control cells. This can reveal entire signaling pathways and cellular processes that are up- or down-regulated by the compound's activity.

Proteomics: Proteomics is the large-scale study of proteins. nih.gov Techniques such as two-dimensional gel electrophoresis (2-DE) followed by mass spectrometry (MS) can be used to identify and quantify changes in the abundance of thousands of proteins within the cell after treatment with the compound. nih.gov This provides a direct look at the functional molecules of the cell and can reveal post-translational modifications that are not apparent at the transcriptomic level. Such analyses have been used to investigate the hepatotoxic mechanisms of other complex indole derivatives by identifying differentially expressed proteins in the liver and plasma. nih.gov

Mechanisms of Cellular Permeation and Efflux

A compound's ability to reach its intracellular target is governed by its ability to cross the cell membrane and evade efflux pumps.

Interactions with Membrane Transporters

Membrane transporters, such as P-glycoprotein (P-gp) and other members of the ATP-binding cassette (ABC) transporter family, function as cellular efflux pumps that can expel xenobiotics, reducing their intracellular concentration and efficacy. mdpi.com It is essential to determine if this compound is a substrate or inhibitor of these transporters.

This can be investigated using cellular assays. For example, a P-gp substrate assay might use a cell line overexpressing P-gp and measure the intracellular accumulation of a fluorescent P-gp substrate in the presence and absence of the test compound. An increase in fluorescence would suggest that the compound inhibits P-gp. Conversely, to determine if the compound is a substrate, its own transport across a polarized cell monolayer (like Caco-2 cells) can be measured in both directions (apical to basolateral and basolateral to apical). A higher efflux ratio would indicate it is actively transported out of the cell. In silico models can also predict whether a compound is likely to be a substrate or inhibitor of key transporters like P-gp. mdpi.com

In Vitro Membrane Permeability Studies

To predict the oral bioavailability of a compound, it is crucial to evaluate its ability to permeate the intestinal membrane. For "this compound," in vitro models are instrumental in providing initial insights into its passive and active transport characteristics. Two widely accepted methodologies for these studies are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay. axispharm.comcreative-bioarray.com

The PAMPA model is a high-throughput, cell-free assay that predicts passive diffusion across the gastrointestinal tract. creative-bioarray.com It utilizes a 96-well microtiter plate where a filter is coated with a lipid-infused artificial membrane, separating a donor and an acceptor compartment. creative-biolabs.com The test compound is introduced into the donor compartment, and its concentration in the acceptor compartment is measured over time, typically by LC-MS/MS. creative-biolabs.com This allows for the calculation of an apparent permeability coefficient (Papp). The PAMPA model is advantageous for its simplicity, cost-effectiveness, and ability to assess permeability over a range of pH values, mimicking different sections of the gastrointestinal tract. creative-biolabs.com

| Compound | Apparent Permeability (Papp) (10-6 cm/s) | Permeability Classification |

|---|---|---|

| Aniline (B41778) | 25.0 | High |

| N-methylaniline | 30.5 | High |

| 4-Nitroaniline | 5.2 | Moderate |

The Caco-2 cell permeability assay is a more complex, cell-based model that is considered more representative of in vivo human intestinal absorption. evotec.com This assay employs Caco-2 cells, a human colon adenocarcinoma cell line, which differentiate into a polarized monolayer of enterocytes that mimic the intestinal epithelial barrier. axispharm.comevotec.com These cells are grown on semipermeable membranes in a Transwell™ system. evotec.com The permeability of a test compound is assessed by adding it to either the apical (A) or basolateral (B) side of the monolayer and measuring its appearance on the opposite side over time. This bidirectional assessment allows for the calculation of both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) permeability. axispharm.com The ratio of B-A to A-B permeability, known as the efflux ratio, can indicate if the compound is a substrate for active efflux transporters. axispharm.com

| Compound | Papp (A-B) (10-6 cm/s) | Papp (B-A) (10-6 cm/s) | Efflux Ratio | Permeability Classification |

|---|---|---|---|---|

| Indole | 15.2 | 14.8 | 0.97 | High |

| Indole-3-acetic acid | 2.1 | 8.4 | 4.0 | Low (efflux) |

| 5-Methoxyindole | 18.9 | 19.5 | 1.03 | High |

Biotransformation and Metabolic Fate Investigation Methodologies

Understanding the biotransformation and metabolic fate of "this compound" is critical for predicting its pharmacokinetic profile and potential for drug-drug interactions. In vitro models using liver fractions are the primary tools for these investigations. milecell-bio.com

The initial step in investigating the metabolic fate of a compound is to determine its metabolic stability and identify the enzymes responsible for its biotransformation. Liver microsomes, which are vesicles of the endoplasmic reticulum, are a common in vitro system as they contain a high concentration of phase I (e.g., Cytochrome P450s - CYPs) and phase II (e.g., UDP-glucuronosyltransferases - UGTs) enzymes. milecell-bio.comnih.gov The S9 fraction, a supernatant from liver homogenate, contains both microsomal and cytosolic enzymes, including sulfotransferases (SULTs). springernature.com

To assess metabolic stability, the test compound is incubated with liver microsomes or S9 fraction and a relevant cofactor (e.g., NADPH for CYPs). youtube.com The decrease in the concentration of the parent compound over time is measured to determine its intrinsic clearance. youtube.com

The major enzyme families involved in the metabolism of aromatic amines and indole derivatives are CYPs, UGTs, and SULTs. researchgate.netnih.gov CYPs are a superfamily of heme-containing monooxygenases that catalyze a variety of oxidative reactions. mdpi.com UGTs catalyze the conjugation of glucuronic acid to the substrate, increasing its water solubility and facilitating excretion. nih.gov SULTs are cytosolic enzymes that catalyze the sulfonation of substrates. youtube.com

To identify the specific enzymes involved, reaction phenotyping studies are conducted. This can involve using a panel of recombinant human CYPs or specific chemical inhibitors for different enzyme families.

| Enzyme Family | Reaction Type | Potential Metabolite Structure |

|---|---|---|

| Cytochrome P450 (CYP) | Hydroxylation | Aromatic or aliphatic hydroxylation |

| Cytochrome P450 (CYP) | N-dealkylation | Removal of an alkyl group from a nitrogen atom |

| UDP-glucuronosyltransferase (UGT) | Glucuronidation | Addition of a glucuronic acid moiety |

| Sulfotransferase (SULT) | Sulfation | Addition of a sulfonate group |

Once metabolic instability is confirmed, the next step is to identify and structurally characterize the resulting metabolites. The primary analytical techniques for this purpose are liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

LC-MS/MS is a highly sensitive technique used for the initial detection and identification of metabolites in complex biological matrices. nih.gov Following incubation of the parent compound with liver microsomes or S9 fraction, the sample is analyzed by LC-MS/MS. The mass spectrometer provides the mass-to-charge ratio (m/z) of the parent compound and its potential metabolites. Tandem mass spectrometry (MS/MS) is then used to fragment the ions, providing structural information that can help in the tentative identification of the metabolites. youtube.com

For definitive structural elucidation, particularly for novel or unexpected metabolites, isolation of the metabolite followed by NMR spectroscopy is often necessary. nih.govspringernature.com NMR provides detailed information about the chemical structure, including the connectivity of atoms and stereochemistry. unl.edu One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY, HSQC, and HMBC, are employed to unambiguously determine the structure of the metabolite. hyphadiscovery.com

| Technique | Information Provided | Application |

|---|---|---|

| LC-MS/MS | Mass-to-charge ratio (m/z) and fragmentation pattern | Detection and tentative identification of metabolites |

| NMR Spectroscopy | Detailed structural information (atom connectivity, stereochemistry) | Definitive structural elucidation of isolated metabolites |

Advanced Analytical Methodologies for Research and Quantification of 2 2,3 Dihydro 1h Indol 1 Ylmethyl Aniline

Chromatographic Techniques for Purity Assessment, Isolation, and Quantification in Complex Mixtures

Chromatography stands as the cornerstone for the separation and analysis of 2-(2,3-dihydro-1H-indol-1-ylmethyl)aniline. The choice of technique is dictated by the analytical objective, whether it is routine purity checks, preparative isolation, or sensitive quantification in intricate sample matrices.

High-Performance Liquid Chromatography (HPLC) with Various Detection Methods

High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the analysis of non-volatile and thermally sensitive compounds like this compound. Its application is fundamental for assessing the purity of synthesized batches and quantifying the analyte in research samples. chromforum.org

Reversed-phase HPLC is the most common mode used for aniline (B41778) and indoline (B122111) derivatives. nih.govcetjournal.it In this setup, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water or buffer and an organic solvent like acetonitrile or methanol. nih.govresearchgate.net The separation is based on the differential partitioning of the analyte and impurities between the stationary and mobile phases. Method development often involves optimizing mobile phase composition, pH, and column temperature to achieve adequate resolution of all components. cetjournal.it

For detection, Ultraviolet (UV) spectroscopy is frequently employed, as the aromatic rings in the molecule exhibit strong absorbance. epa.gov A Diode Array Detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. mercativa.com For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. chromforum.org The limit of detection (LOD) and limit of quantification (LOQ) for aniline derivatives can reach the low nanogram-per-milliliter (ng/mL) range. mercativa.com

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for aromatic amines. nih.gov |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile/Water or Methanol/Water mixture, often with an additive like Trifluoroacetic Acid (TFA). cetjournal.it | Organic modifier controls retention time; TFA improves peak shape for amines. |

| Flow Rate | 1.0 mL/min | Standard flow rate for analytical scale columns. |

| Column Temperature | 30 °C | Controlled temperature ensures reproducible retention times. nih.gov |

| Injection Volume | 10 µL | Typical volume for analytical HPLC. nih.gov |

| Detection | UV/DAD at ~254 nm and ~280 nm | Aromatic nature of the compound allows for sensitive UV detection. epa.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique that combines the high-resolution separation capabilities of GC with the sensitive and specific detection of MS. However, direct analysis of this compound can be challenging due to its polarity and relatively low volatility. youtube.com Therefore, a chemical derivatization step is typically required to convert the analyte into a more volatile and thermally stable form. gcms.czsemanticscholar.org

Derivatization targets the active hydrogen on the primary and secondary amine groups. youtube.com Common strategies include:

Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups. nih.gov

Acylation: Reaction with acylating agents such as trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable amide derivatives.

Alkylation: Conversion of the amine into a less polar and more volatile alkyl derivative. youtube.com

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated components then enter the mass spectrometer, where they are ionized (typically by electron impact, EI), and the resulting fragments are detected. The fragmentation pattern provides a molecular fingerprint that is highly specific and can be used for unequivocal identification by comparison to spectral libraries.

| Parameter | Typical Condition | Rationale/Comment |

|---|---|---|

| Derivatization Agent | BSTFA with 1% TMCS, MSTFA, or TFAA | Increases volatility and thermal stability for GC analysis. youtube.comnih.gov |

| Column | Fused silica capillary column (e.g., 30 m x 0.25 mm) with a non-polar stationary phase (e.g., 5% phenyl polysiloxane) | Standard column for a wide range of derivatized compounds. |

| Carrier Gas | Helium or Hydrogen | Inert gas to carry the sample through the column. |

| Temperature Program | Initial temp ~100 °C, ramped to ~300 °C | Gradient temperature program ensures separation of compounds with different boiling points. |

| Ionization Mode | Electron Impact (EI) at 70 eV | Standard ionization technique that produces reproducible fragmentation patterns. |

| Detection | Mass Spectrometer (Scan or Selected Ion Monitoring - SIM) | Provides structural information (Scan) or high sensitivity for quantification (SIM). nih.gov |

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) for Trace Analysis in Biological Matrices

For the quantification of this compound at very low concentrations, particularly in complex biological matrices like plasma, serum, or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique offers exceptional sensitivity and selectivity, allowing for the detection of the analyte at picogram or even femtogram levels. nih.gov

The analysis begins with separation via HPLC, as described previously. The column eluent is then directed into the mass spectrometer source, typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), which are soft ionization techniques suitable for polar molecules. nih.gov

In the tandem mass spectrometer, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) of the analyte is selected in the first mass analyzer (Q1). This ion is then fragmented in a collision cell (Q2), and one or more specific product ions are monitored by the second mass analyzer (Q3). This process, known as Multiple Reaction Monitoring (MRM), drastically reduces background noise and chemical interference, leading to a very high signal-to-noise ratio and excellent specificity. researchgate.netmdpi.com

| Parameter | Typical Setting | Rationale/Comment |

|---|---|---|

| Liquid Chromatography | UHPLC or HPLC with C18 column | Provides initial separation from matrix components. |

| Ionization Source | Electrospray Ionization (ESI) in positive mode | Efficiently ionizes the amine functional groups to form [M+H]⁺. |

| MS Mode | Tandem Mass Spectrometry (MS/MS) | Enables highly selective detection. |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Monitors specific precursor → product ion transitions for high sensitivity and specificity. mdpi.com |

| Example MRM Transition | Precursor Ion (Q1): [M+H]⁺ → Product Ion (Q3): Specific fragment | The specific masses would be determined experimentally by infusing a standard of the compound. |

| Application | Quantification in plasma, serum, tissue homogenates | Ideal for pharmacokinetic and metabolic studies. nih.gov |

Chiral Chromatography for Enantiomeric Purity Assessment in Research Samples

The structure of this compound contains a chiral center at the carbon atom linking the indoline and aniline moieties. As a result, the compound can exist as a pair of enantiomers. In many research contexts, particularly those related to pharmacology or asymmetric synthesis, it is crucial to separate and quantify these enantiomers. nih.govlongdom.org

Chiral chromatography, most often using HPLC, is the primary method for this purpose. mdpi.com The separation is achieved by using a Chiral Stationary Phase (CSP). CSPs create a chiral environment where the two enantiomers can form transient diastereomeric complexes with differing stabilities, leading to different retention times and thus, separation. nih.gov

Commonly used CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. mdpi.com The choice of CSP and mobile phase (often in normal-phase mode with hexane/alcohol mixtures) is critical and must be empirically determined for the specific analyte. The outcome of the analysis is the determination of the enantiomeric excess (% ee), which is a measure of the purity of one enantiomer over the other. nih.gov

| Parameter | Description |

|---|---|

| Principle | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). nih.gov |

| Instrumentation | Typically HPLC, but chiral GC columns are also available. gcms.cz |

| Common CSPs | Polysaccharide-based (e.g., cellulose tris(3,5-dimethylphenylcarbamate)), Pirkle-type, protein-based. mdpi.com |

| Mobile Phase | Often normal phase (e.g., Hexane/Isopropanol) or polar organic mode. |

| Detection | UV/DAD is common; Circular Dichroism (CD) detectors can provide additional stereochemical information. |